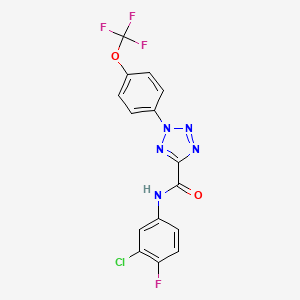
1-(4-Methylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)piperidine is a derivative of piperidine . It’s a research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It’s most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Synthesis Analysis
The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst . This is followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as FTIR spectroscopy . This technique is used for determining the chemical bonding and the functional groups present in the sample .Chemical Reactions Analysis
This compound is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It generally acts as a synthetic intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C12H18N2), CAS number (23173-57-1), and molecular weight (190.28) .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
A study on the synthesis and bioactivity of 1-(4-Methylbenzyl)piperidine derivatives demonstrated the creation of a novel compound with broad inhibitory activities toward fungi. This compound, characterized by single-crystal X-ray diffraction, exhibited a nonplanar molecule and a chair conformation in its piperidine structure. It showed no intra- or intermolecular hydrogen bonds in its crystal structure (Xue Si-jia, 2011).
Preclinical Pharmacology
In another study, the preclinical pharmacodynamics and pharmacokinetics of a compound derived from this compound were characterized. This compound, known as CERC-301, was evaluated for its potential in treating major depressive disorder. The study provided insights into the compound's binding affinity, efficacy, safety pharmacology, and neurotoxicity, forming the basis for its clinical trial dosage selection (Garner et al., 2015).
Structural and Pharmacological Properties
Research into the structural and pharmacological properties of certain this compound analogs highlighted their high-affinity and selectivity as σ ligands. The study involved synthesizing these compounds and investigating their affinity for various central nervous system receptors using radioligand binding assays. This research adds valuable knowledge regarding potential therapeutic applications in neuroscience (Tacke et al., 2003).
Quantum Chemical Studies
A study employing quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including those related to this compound. The research provided insights into the electronic properties and binding energies of these compounds on metal surfaces, which is critical for understanding their corrosion inhibition efficiencies (Kaya et al., 2016).
Radiotracer Development for PET Imaging
Research focusing on the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety aimed to create selective antagonists for NMDA receptors. The study included synthesizing and evaluating several compounds, although they demonstrated poor brain penetration and significant defluorination, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).
Safety and Hazards
Direcciones Futuras
Piperidines, including 1-(4-Methylbenzyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of this compound .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGULDBTVVNANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)
![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)
![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)


![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

